molecular formula C17H17FN2O2 B5217795 N-[(4-ethylphenyl)methyl]-N'-(2-fluorophenyl)oxamide

N-[(4-ethylphenyl)methyl]-N'-(2-fluorophenyl)oxamide

Cat. No.: B5217795
M. Wt: 300.33 g/mol
InChI Key: OQTWCCWWCVQYAH-UHFFFAOYSA-N
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Description

N-[(4-ethylphenyl)methyl]-N’-(2-fluorophenyl)oxamide is an organic compound with a complex structure that includes both ethyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylphenyl)methyl]-N’-(2-fluorophenyl)oxamide typically involves the reaction of 4-ethylbenzylamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of N-[(4-ethylphenyl)methyl]-N’-(2-fluorophenyl)oxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethylphenyl)methyl]-N’-(2-fluorophenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-[(4-ethylphenyl)methyl]-N’-(2-fluorophenyl)oxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)methyl]-N’-(2-fluorophenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-ethylphenyl)methyl]-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
  • 4-(4-ethylphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Uniqueness

N-[(4-ethylphenyl)methyl]-N’-(2-fluorophenyl)oxamide is unique due to its specific combination of ethyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-N'-(2-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-2-12-7-9-13(10-8-12)11-19-16(21)17(22)20-15-6-4-3-5-14(15)18/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTWCCWWCVQYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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